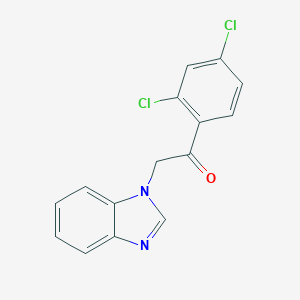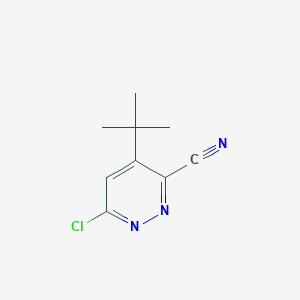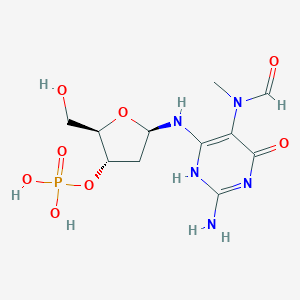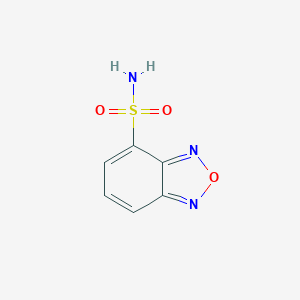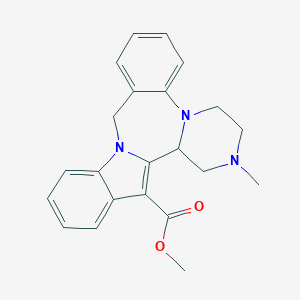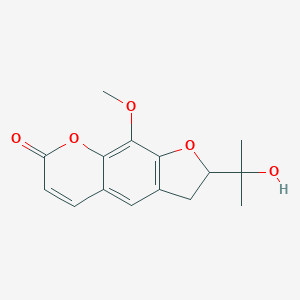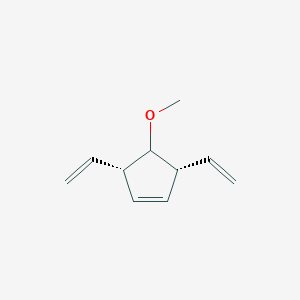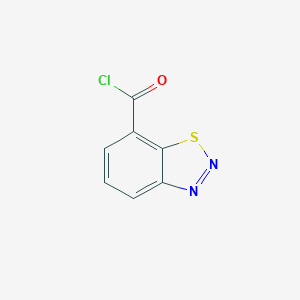
1,2,3-Benzothiadiazole-7-carbonyl chloride
Übersicht
Beschreibung
1,2,3-Benzothiadiazole-7-carbonyl chloride, also known as BTC-Cl, is a chemical compound that belongs to the class of benzothiadiazole derivatives. It is widely used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzothiadiazole-7-carbonyl chloride is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes, leading to the inhibition of cell growth and proliferation. It also induces apoptosis, a programmed cell death process, in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
1,2,3-Benzothiadiazole-7-carbonyl chloride has various biochemical and physiological effects, including its ability to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. It also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,3-Benzothiadiazole-7-carbonyl chloride in lab experiments include its high purity, good stability, and ease of synthesis. It is also a versatile compound that can be used in various research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are various future directions for the research and development of 1,2,3-Benzothiadiazole-7-carbonyl chloride. These include its use as a diagnostic tool for the detection of cancer and other diseases, the development of novel therapeutic agents based on its structure and properties, and the exploration of its potential applications in materials science and nanotechnology. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Benzothiadiazole-7-carbonyl chloride is a versatile and promising chemical compound that has various scientific research applications. Its unique properties and characteristics make it a potential candidate for various research fields, including materials science, nanotechnology, and medicine. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzothiadiazole-7-carbonyl chloride has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, a precursor for the synthesis of benzothiadiazole-based organic semiconductors, and a potential therapeutic agent for the treatment of cancer and other diseases. Its unique properties, such as its high fluorescence quantum yield and good biocompatibility, make it a promising candidate for various research applications.
Eigenschaften
CAS-Nummer |
124371-49-9 |
|---|---|
Produktname |
1,2,3-Benzothiadiazole-7-carbonyl chloride |
Molekularformel |
C7H3ClN2OS |
Molekulargewicht |
198.63 g/mol |
IUPAC-Name |
1,2,3-benzothiadiazole-7-carbonyl chloride |
InChI |
InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)12-10-9-5/h1-3H |
InChI-Schlüssel |
FHWNOXLHRUSQMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)Cl |
Synonyme |
1,2,3-Benzothiadiazole-7-carbonyl chloride (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

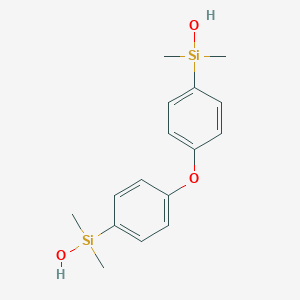
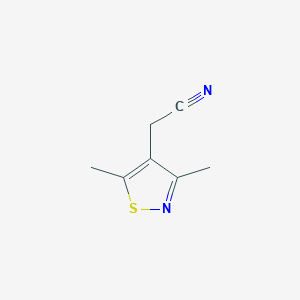
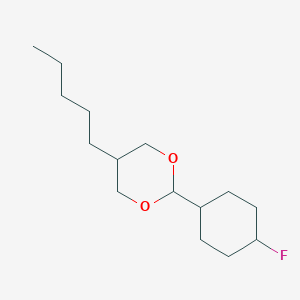
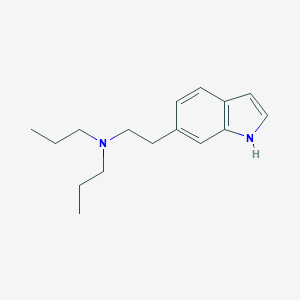
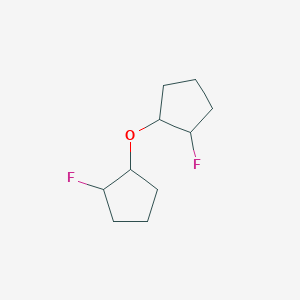
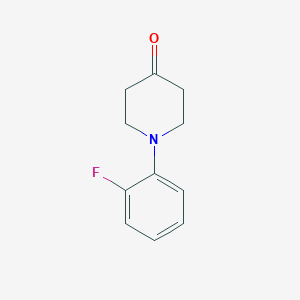
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
